2-(2,5-Dimethylphenyl)piperidine
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Overview
Description
2-(2,5-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, which include a piperidine ring substituted with a 2,5-dimethylphenyl group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactions, which provide high yields and diastereoselectivities. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as electrophilic iodination, can introduce new functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include molecular oxygen and specific additives to tune selectivity.
Reduction: Hydrogenation typically employs catalysts like palladium or rhodium.
Substitution: Electrophilic iodination uses iodine or iodinating agents under controlled conditions.
Major Products:
Oxidation: Pyrrolidin-2-ones and 3-iodopyrroles.
Reduction: Various substituted piperidines.
Substitution: Iodinated piperidine derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Dihydropyridine: A partially saturated derivative of pyridine, often used in calcium channel blockers.
Other Piperidine Derivatives: Compounds like 2,6-dimethylpiperidine and 2,5-dimethylpiperidine share structural similarities but differ in their substitution patterns and biological activities.
Uniqueness: 2-(2,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(2,5-Dimethylphenyl)piperidine, particularly in its (R)-enantiomer form, is a chiral organic compound belonging to the piperidine class. This compound has garnered attention due to its potential biological activities, especially in pharmacology. Its unique structure, characterized by a piperidine ring substituted with a 2,5-dimethylphenyl group, suggests significant interactions with various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates a molecular weight of approximately 189.28 g/mol. The piperidine ring contributes to its basicity and ability to interact with various receptors and enzymes, making it a candidate for therapeutic applications.
Research indicates that (R)-2-(2,5-Dimethylphenyl)piperidine may modulate enzyme activity affecting metabolic pathways. Its interactions with specific receptors suggest potential applications in treating neurological and psychological conditions. The compound's structural similarity to known psychoactive substances enhances its relevance in drug development.
Pharmacological Targets
Studies have identified several biological targets for (R)-2-(2,5-Dimethylphenyl)piperidine:
- Central Nervous System (CNS) Disorders : The compound has been explored for its potential in treating CNS disorders due to its ability to cross the blood-brain barrier.
- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine may exhibit antiviral properties, particularly against HIV-1 strains. This is supported by structural modifications that enhance binding affinity to viral enzymes .
Case Studies and Research Findings
Several studies have documented the biological activity of (R)-2-(2,5-Dimethylphenyl)piperidine:
- Antiviral Potency : A study demonstrated that modifications of piperidine derivatives led to compounds with improved antiviral activity against HIV-1. Specifically, compounds structurally related to (R)-2-(2,5-Dimethylphenyl)piperidine showed enhanced efficacy against drug-resistant strains .
- Enzyme Interaction Studies : In silico evaluations using tools like PASS (Prediction of Activity Spectra for Substances) have predicted that this compound can interact with various enzymes and receptors, indicating a broad spectrum of potential pharmacological activities .
- Therapeutic Applications : The compound has been investigated for its role in developing treatments for conditions such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential use in cognitive enhancement therapies .
Comparative Analysis
To better understand the unique properties of (R)-2-(2,5-Dimethylphenyl)piperidine compared to other piperidine derivatives, the following table summarizes key features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Bupivacaine | Local anesthetic; similar piperidine structure | Primarily used as an anesthetic; distinct pharmacological profile |
Icaridin | Insect repellent; shares piperidine core | Focused on practical applications like insect repellent; less emphasis on synthetic research |
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | Contains piperidine ring; different substitution pattern | Investigated for biochemical interactions; distinct from (R)-2-(2,5-Dimethylphenyl)piperidine |
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 |
InChI Key |
OYLNLSGRIMNJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2 |
Origin of Product |
United States |
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